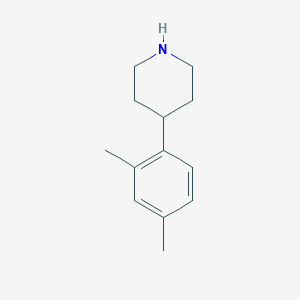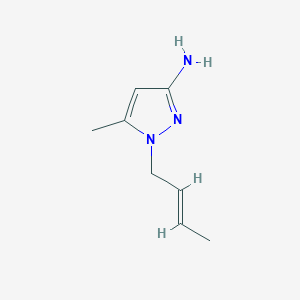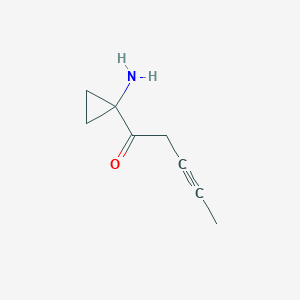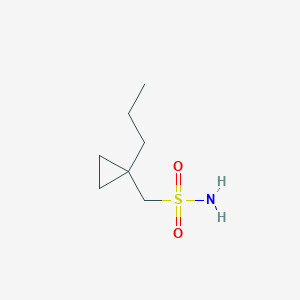![molecular formula C7H13NS B13178735 1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
1-Thia-4-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-4-azaspiro[44]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.4]nonane can be synthesized through various methods. One common approach involves the reaction of thioglycolic acid with appropriate amines under catalytic conditions. For instance, the synthesis of spiro-thiazolidinone derivatives can be achieved in a one-step reaction with excellent yields (67–79%) using thioglycolic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Thia-4-azaspiro[4
Industry: Its unique structure and reactivity make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1-Thia-4-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, derivatives of the compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase-3 and caspase-8, as well as the modulation of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
1-Thia-4-azaspiro[4.4]nonane can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms:
1-Thia-4-azaspiro[4.5]decane: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
1-Thia-4-azaspiro[5.5]undecane: Larger ring size, which may affect its stability and interactions with biological targets.
1-Thia-4-azaspiro[3.4]octane: Smaller ring size, potentially leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific ring size and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NS |
|---|---|
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2 |
InChI-Schlüssel |
YNGQTZNAFYTZNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


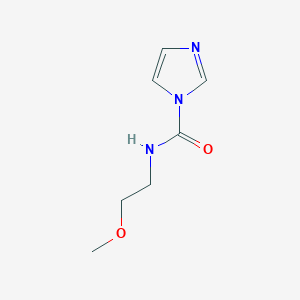
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
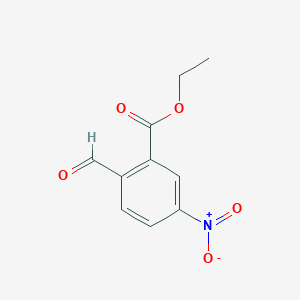

![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
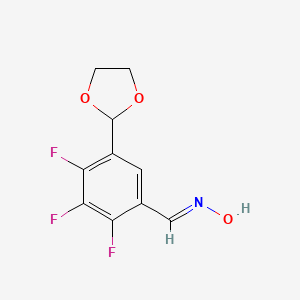
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)



